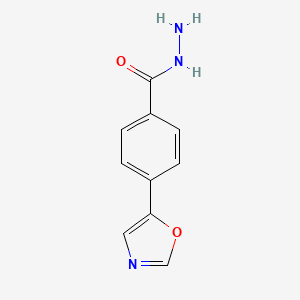

4-(5-Oxazolyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYJVYAAIVMXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630614 | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-14-7 | |

| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies in 4 5 Oxazolyl Benzohydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 4-(5-Oxazolyl)benzohydrazide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) and oxazole (B20620) rings, as well as the protons of the hydrazide functional group.

In a related compound, 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, the aromatic protons on the disubstituted benzene ring appear as doublets at approximately 8.14 ppm and 8.02 ppm. mdpi.com The protons of the hydrazide group (-NH-NH₂) typically appear as singlets, with the NH proton resonating at around 10.01 ppm and the NH₂ protons at approximately 4.58 ppm, though these signals can be broad and their chemical shifts can be influenced by solvent and concentration. mdpi.com For this compound, the protons on the oxazole ring would also present characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (Benzene) | 7.8 - 8.2 | Doublet |

| Aromatic CH (Benzene) | 7.6 - 8.0 | Doublet |

| Aromatic CH (Oxazole) | 7.0 - 8.5 | Singlet/Doublet |

| Aromatic CH (Oxazole) | 7.0 - 8.5 | Singlet/Doublet |

| -NH- | 9.5 - 11.0 | Singlet (broad) |

Note: This is a predictive table based on analogous structures. Actual chemical shifts may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound would be expected to show signals for the carbonyl carbon of the hydrazide, as well as for the aromatic carbons of the benzene and oxazole rings.

In the analogous compound, 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, the carbonyl carbon signal appears at 165.41 ppm. mdpi.com The carbon atoms of the oxadiazole and benzene rings resonate in the range of 112-164 ppm. mdpi.com Similar ranges are expected for the carbon atoms in the oxazole and benzene rings of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 160 - 170 |

| Aromatic C (Oxazole) | 110 - 160 |

Note: This is a predictive table based on analogous structures. Actual chemical shifts may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structure of this compound. COSY spectra would reveal proton-proton couplings, helping to assign protons on the aromatic rings. HSQC spectra would correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR spectrum. While specific 2D NMR studies on this compound are not available in the provided search results, their application is a standard procedure in the structural elucidation of novel organic molecules.

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying crystalline forms and polymorphism. For hydrazide-containing compounds, solid-state ¹³C NMR can be used to follow the synthesis of related N-acylhydrazones and to characterize compounds with low solubility. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For a related compound, 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak (M⁺) at an m/z of 310, corresponding to its molecular weight. mdpi.com For this compound (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.2 g/mol . Mass spectrometry would be used to confirm this molecular weight. The fragmentation pattern would likely involve cleavage of the hydrazide group and fragmentation of the oxazole ring, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound. For instance, in the characterization of a different heterocyclic compound, HRMS (ESI) was used to find the [M+Na]⁺ ion at 264.09680, which was in close agreement with the calculated value of 264.09736 for the molecular formula C₁₁H₁₁N₇Na. umich.edu For this compound, HRMS would be employed to confirm its molecular formula of C₁₀H₉N₃O₂ by providing a precise mass measurement.

LC-MS Applications in Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for determining the purity of pharmaceutical intermediates and active compounds like this compound. The LC component separates the target compound from any starting materials, byproducts, or degradation products, while the MS component provides mass-to-charge ratio (m/z) data, confirming the identity of the eluting peaks.

In the analysis of this compound, a reversed-phase LC method is typically employed. The mass spectrometer, often using a "soft" ionization technique like Electrospray Ionization (ESI), can detect the protonated molecule [M+H]⁺, confirming its molecular weight of 203.2 g/mol . This high sensitivity and selectivity make LC-MS an invaluable tool for detecting and identifying trace-level impurities that may not be visible by other methods. nih.govjapsonline.com The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. nist.gov

Table 1: Illustrative LC-MS Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC System | ||

| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 3 µm) | Separation based on polarity |

| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | To effectively separate compounds with varying polarities |

| Flow Rate | 0.5 mL/min | Maintain consistent separation and ionization |

| Column Temp. | 30 °C | Ensure reproducible retention times |

| Injection Vol. | 5 µL | Standardized sample introduction |

| MS System | ||

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺ |

| Scan Range | 100 - 500 m/z | To detect the target compound and potential impurities |

| Capillary Voltage | 3.5 kV | Optimization of ion generation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint." For this compound, the IR spectrum provides clear evidence for its key structural features.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300 - 3100 | Strong, Broad | N-H stretching | Hydrazide (-NHNH₂) |

| 3100 - 3000 | Medium | C-H stretching | Aromatic Ring |

| ~1660 | Strong | C=O stretching (Amide I) | Hydrazide (-C=O) |

| ~1610 | Medium | C=N stretching | Oxazole Ring |

| ~1575 | Medium | N-H bending (Amide II) | Hydrazide (-NH₂) |

| ~1520 | Medium | C=C stretching | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes the benzene ring, the hydrazide group, and the oxazole ring, gives rise to characteristic absorption bands in the UV region.

The primary absorptions are due to π → π* transitions within the aromatic and heterocyclic ring systems. The presence of heteroatoms (N and O) with lone pairs of electrons also allows for n → π* transitions, which typically appear as weaker bands at longer wavelengths. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the solvent used for analysis. For benzohydrazide (B10538) itself, a maximum absorption is noted around 265 nm. nih.gov The extended conjugation provided by the oxazole ring would be expected to shift this absorption to a slightly longer wavelength (a bathochromic shift).

Table 3: Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Ethanol | ~270-290 | (Not determined) | π → π* |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both monitoring the progress of the synthesis of this compound and for the final assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions. chemmethod.com In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product over time. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of reactant spots can be visualized, often under UV light. nih.gov

Table 4: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v) |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. It is the gold standard for determining the purity of pharmaceutical compounds with high accuracy and precision. A reversed-phase HPLC method is typically developed and validated for this compound to quantify its purity and detect any related substances. The area of the peak corresponding to the compound in the chromatogram is directly proportional to its concentration, allowing for precise purity calculations (e.g., ≥98%).

Table 5: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase | Isocratic or gradient elution with Buffer (e.g., Ammonium Acetate) and an organic modifier (e.g., Methanol or Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm or λmax) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzohydrazide |

| Ethyl Acetate |

| Hexane |

| Acetonitrile |

| Methanol |

| Formic Acid |

Biological Investigations and Pharmacological Relevance of 4 5 Oxazolyl Benzohydrazide Derivatives

Anti-proliferative and Anticancer Research

Specific Studies on Prostate Cancer Models

Investigations into related heterocyclic compounds have demonstrated notable cytotoxic activity against human prostate cancer cell lines, such as PC-3 and DU-145. For instance, a study on 2-arenoxybenzaldehyde N-acyl hydrazones and their corresponding 1,3,4-oxadiazole (B1194373) derivatives identified several compounds with significant efficacy. Hydrazone derivative 1d was found to be the most effective molecule against the PC-3 cell line, exhibiting an IC50 value of 9.389 µM mdpi.com.

In another study focusing on Nilutamide-isoxazole hybrids, several compounds displayed greater activity against the DU-145 cell line than the standard drug 5-Fluoro Uracil, with IC50 values below 30 µM thesciencein.org. Specifically, compounds 5f , 5h , and 5k from this series were identified as particularly potent thesciencein.org. These findings underscore the potential of the broader benzohydrazide (B10538) and oxadiazole/isoxazole scaffold as a basis for developing novel anti-prostate cancer agents.

Table 1: Cytotoxic Activity of Selected Hydrazone and Isoxazole Derivatives on Prostate Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1d | N-acyl Hydrazone | PC-3 | 9.389 | mdpi.com |

| 5f | Nilutamide-isoxazole | DU-145 | <30 | thesciencein.org |

| 5h | Nilutamide-isoxazole | DU-145 | <30 | thesciencein.org |

| 5k | Nilutamide-isoxazole | DU-145 | <30 | thesciencein.org |

Enzyme Inhibition Studies

Derivatives of 4-(5-Oxazolyl)benzohydrazide belong to a class of compounds known for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects.

β-Glucuronidase Inhibition Assays

β-Glucuronidase is an enzyme implicated in various physiological and pathological processes, including the development of certain cancers and drug resistance. Its inhibition is a significant therapeutic goal. Studies on compounds structurally related to this compound, such as benzohydrazone-oxadiazole hybrids, have identified potent inhibitors of this enzyme. A series of novel oxadiazole-benzohydrazone hybrids demonstrated β-glucuronidase inhibitory potential with IC50 values ranging from 7.14 to 44.16 µM nih.gov. The potency of these inhibitors highlights the importance of the benzohydrazide scaffold in designing effective β-glucuronidase inhibitors nih.gov.

Table 2: β-Glucuronidase Inhibition by Benzohydrazone-Oxadiazole Hybrids This table is interactive. You can sort and filter the data.

| Compound Series | Class | IC50 Range (µM) | Reference |

|---|

| 6-30 | Benzohydrazone-Oxadiazole Hybrids | 7.14 - 44.16 | nih.gov |

Urease Inhibition Studies

Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of urease is a critical strategy for treating these infections. Benzohydrazide derivatives have been extensively synthesized and evaluated for their urease inhibitory activity. In one study, a series of benzohydrazide derivatives showed potent inhibitory activities, with IC50 values ranging from 0.87 to 19.0 µM, which were significantly better than the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM) nih.gov. The most active compound in this series, 36 , had an IC50 value of 0.87 ± 0.31 µM nih.gov. Similarly, studies on 1,3,4-oxadiazole derivatives, which can be synthesized from hydrazide precursors, have also identified effective urease inhibitors nih.gov.

Table 3: Urease Inhibitory Activity of Benzohydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Class | IC50 Range (µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-43 | Benzohydrazide Derivatives | 0.87 - 19.0 | 21.25 ± 0.15 | nih.gov |

| Compound 36 | Benzohydrazide Derivative | 0.87 ± 0.31 | 21.25 ± 0.15 | nih.gov |

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a crucial target for antiviral, anticancer, and immunosuppressive agents nih.gov. The 4-(5-Oxazolyl)phenyl moiety is a key structural feature in a class of potent IMPDH inhibitors.

Structure-activity relationship (SAR) studies on a series of [(5-oxazolyl)-phenyl]-thiourea derivatives have provided insights into their inhibitory mechanism. Research has shown that these compounds exhibit significant activity against IMPDH researchgate.net. For example, compounds 4i , 4j , 4k , 7m , 7n , and 7o in one series showed comparable activity to the control drug, ribavirin (B1680618) researchgate.net. The oxazolyl-phenyl fragment combined with a thiourea group was found to be crucial for this activity. These findings highlight that the this compound scaffold is a promising starting point for the development of novel IMPDH inhibitors.

Table 4: IMPDH Inhibitory Activity of Selected [(5-Oxazolyl)-phenyl]-thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound | Class | IMPDH Activity | Reference |

|---|---|---|---|

| 4i | [(5-Oxazolyl)-phenyl]-thiourea | Comparable to control | researchgate.net |

| 4j | [(5-Oxazolyl)-phenyl]-thiourea | Comparable to control | researchgate.net |

| 4k | [(5-Oxazolyl)-phenyl]-thiourea | Potent activity | researchgate.net |

| 7m | [(5-Oxazolyl)-phenyl]-thiourea | Potent activity | researchgate.net |

| 7n | [(5-Oxazolyl)-phenyl]-thiourea | Potent activity | researchgate.net |

| 7o | [(5-Oxazolyl)-phenyl]-thiourea | Comparable to control | researchgate.net |

Antioxidant Activity Assessment

The antioxidant potential of chemical compounds is vital for combating oxidative stress, which is implicated in numerous diseases. The assessment of this activity is commonly performed using various radical scavenging assays.

Radical Scavenging Assays (e.g., DPPH, FRAP, TAC)

Derivatives of benzohydrazide, particularly those that can be cyclized into 1,3,4-oxadiazoles, have been evaluated for their antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for this evaluation mdpi.com.

In a study of diacylhydrazine precursors and their corresponding 1,3,4-oxadiazole derivatives, several compounds showed potent DPPH scavenging activity, with IC50 values ranging from 13.59 to 22.17 µM scispace.com. These values were superior to the standard antioxidant ascorbic acid (IC50 = 38.78 µM) scispace.com. The most potent compounds also demonstrated strong ferric ion reducing capacity (FRAP) and the ability to scavenge other radicals scispace.com. The presence of phenolic moieties often enhances the antioxidant activity of these molecules. While specific data for this compound is limited, the general class of diacylhydrazines and oxadiazoles (B1248032) shows significant promise as antioxidant agents.

Table 5: DPPH Radical Scavenging Activity of Diacylhydrazine and 1,3,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | IC50 Range (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |

|---|---|---|---|

| Diacylhydrazines | 13.59 - 22.17 | 38.78 | scispace.com |

Antidiabetic and Antiglycation Potential

The formation of advanced glycation end products (AGEs) is a significant factor in the progression of diabetic complications. Consequently, the discovery of agents that can inhibit glycation is a crucial strategy for managing diabetes. Benzohydrazide derivatives and related heterocyclic compounds have been identified as possessing noteworthy antiglycation properties.

In one study, a series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity. Several of these compounds demonstrated a varying degree of antiglycation potential, with IC50 values ranging from 216.52 to 748.71 µM, which was compared against the standard rutin (B1680289) (IC50 = 294.46 ± 1.50 µM). researchgate.net Similarly, another investigation into acylhydrazide Schiff bases identified compounds with potent antiglycation effects. researchgate.net For example, compounds designated as 16 (IC50 = 199.82 ± 10.6 µM), 27 (IC50 = 234.83 ± 10.28 µM), 2 (IC50 = 240.99 ± 4.2 µM), and 14 (IC50 = 276.2 ± 2.3 µM) showed potential comparable to or better than the rutin standard (IC50 = 294.50 ± 1.5 µM). researchgate.net

Furthermore, research into benzimidazole (B57391) derivatives has revealed their potential as both antioxidant and antiglycation agents. Several analogs in this series showed antiglycation potential with IC50 values between 182.30 ± 1.20 and 473.51 ± 2.17 µM. The antidiabetic effects of oxadiazole derivatives are also under investigation, with mechanisms potentially involving the modulation of targets like α-glucosidase and α-amylase, which regulate glucose metabolism. nih.gov Thiazol-4(5H)ones, another class of related heterocyclic compounds, are noted for their significant anti-diabetic activity, which is largely attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key player in glucose homeostasis and insulin (B600854) sensitivity. nih.gov

Table 1: Antiglycation Activity of Selected Acylhydrazide Schiff Bases

| Compound | IC50 (µM) | Standard (Rutin) IC50 (µM) |

| 16 | 199.82 ± 10.6 | 294.50 ± 1.5 |

| 27 | 234.83 ± 10.28 | 294.50 ± 1.5 |

| 2 | 240.99 ± 4.2 | 294.50 ± 1.5 |

| 14 | 276.2 ± 2.3 | 294.50 ± 1.5 |

Other Investigated Biological Activities

Benzohydrazide derivatives have been reported to possess antileishmanial activity. researchgate.net A study evaluating a series of these compounds found varying degrees of activity against Leishmania, with IC50 values ranging from 1.95 to 88.56 µM. researchgate.net Notably, some derivatives demonstrated higher potency than the standard drug, pentamidine (B1679287). researchgate.net

Specifically, compounds identified as 2 , 10 , and 11 were found to be more active than pentamidine (IC50 = 5.09 ± 0.04 µM), with IC50 values of 3.29 ± 0.07 µM, 1.95 ± 0.04 µM, and 2.49 ± 0.03 µM, respectively. researchgate.net Other compounds in the series also exhibited good to moderate activities, indicating the potential of the benzohydrazide scaffold for developing new antileishmanial agents. researchgate.net The search for new drugs is critical as current therapies for leishmaniasis are often limited by toxicity, high cost, and the emergence of resistant parasite strains. nih.gov

Table 2: Antileishmanial Activity of Selected Benzohydrazide Derivatives

| Compound | IC50 (µM) | Standard (Pentamidine) IC50 (µM) |

| 10 | 1.95 ± 0.04 | 5.09 ± 0.04 |

| 11 | 2.49 ± 0.03 | 5.09 ± 0.04 |

| 2 | 3.29 ± 0.07 | 5.09 ± 0.04 |

| 7 | 7.64 ± 0.1 | 5.09 ± 0.04 |

| 18 | 13.15 ± 0.02 | 5.09 ± 0.04 |

| 8 | 13.17 ± 0.46 | 5.09 ± 0.04 |

Derivatives of related heterocyclic systems, such as benzoxazole (B165842), have been investigated for their anti-inflammatory potential. In one study, a series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the production of interleukin-6 (IL-6). nih.gov Compounds 3c , 3d , and 3g showed the most significant anti-inflammatory activity, with IC50 values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively. nih.gov The mechanism of action for the most active compound, 3g , was found to involve direct binding to myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

Another study focused on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety. frontiersin.org Several of these compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines, including IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. frontiersin.org These findings suggest that the core structures related to this compound may serve as valuable templates for the development of new anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

| Compound | IL-6 Inhibition IC50 (µM) |

| 3g | 5.09 ± 0.88 |

| 3d | 5.43 ± 0.51 |

| 3c | 10.14 ± 0.08 |

The antiplatelet activity of derivatives containing an N-acyl hydrazone (NAH) subunit has been a subject of research. mdpi.com In a study evaluating non-steroidal anti-inflammatory drug (NSAID) derivatives incorporating the NAH structure, all tested compounds were found to inhibit platelet aggregation induced by ADP and arachidonic acid (AA) in vitro. mdpi.com Two compounds, 1 and 5 , were particularly active, inhibiting ADP-induced platelet aggregation by 57.2% and 61.1%, respectively. mdpi.com Furthermore, these compounds demonstrated the potential to protect against thromboembolic events in animal models, suggesting that they are candidate drugs with combined antiplatelet and antithrombotic activities. mdpi.com

Other research has explored derivatives of 5-oxoproline, which have also been shown to exhibit antiplatelet activity by slowing down collagen-induced platelet aggregation. nih.gov

Research into benzoxazole derivatives has revealed their potential as anticonvulsant agents. A study on a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety showed that most of the synthesized compounds possessed anti-MES (maximal electroshock seizure) activities. nih.gov The most promising compound, 5f , exhibited an ED50 value of 22.0 mg/kg in the MES model. nih.gov Further investigation suggested that its anticonvulsive action may be mediated by regulating γ-aminobutyric acid (GABA) function in the brain. nih.gov

In a related study, 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles also showed potent anticonvulsant activities. nih.gov The most active compound in this series had an ED50 value of 11.4 mg/kg in the MES model and 31.7 mg/kg in the subcutaneous pentylenetetrazole (sc-PTZ) induced seizure model. nih.gov Another promising compound, 4g , from a series of benzoxazole derivatives containing triazolone, had ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (PTZ). nih.gov

Table 4: Anticonvulsant Activity of Selected Benzoxazole Derivatives

| Compound | Seizure Model | ED50 (mg/kg) |

| 5f | MES | 22.0 |

| 4g | MES | 23.7 |

| 4g | PTZ | 18.9 |

Heterocyclic compounds are a cornerstone in the development of new pesticides. Derivatives of 1,2,4-oxadiazole (B8745197) have been investigated for their efficacy against plant-parasitic nematodes. nih.govmdpi.com In one study, several 1,2,4-oxadiazole-5-carboxylic acid derivatives showed good nematicidal activity against Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. nih.gov Compound f1 was particularly effective against A. besseyi, with an LC50 value of 19.0 μg/mL at 48 hours, outperforming the commercial nematicides tioxazafen (B1208442) and fosthiazate. nih.gov

Another study on 1,2,4-oxadiazole derivatives containing amide fragments also found significant nematicidal activity. mdpi.comnih.gov Compound F11 showed an excellent corrected mortality rate of 93.2% against Meloidogyne incognita at a concentration of 200 μg/mL, which was superior to tioxazafen. mdpi.comnih.gov In the area of insecticidal research, 4,5-disubstituted 3-isoxazolols have been shown to act as competitive antagonists of insect GABA receptors, with one derivative exhibiting an LD50 value of 5.6 nmol/fly against houseflies. nih.gov

Table 5: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Nematode | Activity Metric | Value |

| f1 | Aphelenchoides besseyi | LC50 (48h) | 19.0 µg/mL |

| F11 | Meloidogyne incognita | Corrected Mortality (200 µg/mL) | 93.2% |

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Impact of Substituent Modifications on Biological Activity

The benzene (B151609) ring of the benzohydrazide (B10538) portion is a prime site for modification to explore the SAR. The nature, position, and size of substituents on this ring can drastically alter the compound's potency. Studies on analogous benzohydrazone structures have shown that both electron-donating and electron-withdrawing groups can influence biological activity, often in a position-dependent manner.

For instance, in a series of N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide derivatives, the substituents on the benzohydrazide ring had a marked effect on enzyme inhibition. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), has been shown to be favorable for certain activities. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can also enhance potency, depending on the specific biological target. The reduction of variously substituted nitrobenzenes, a related field, is favored by electron-withdrawing groups attached to the ring. researchgate.net This highlights the importance of tailoring the electronic properties of the benzene ring to the specific active site environment of the target protein.

Table 1: Effect of Benzene Ring Substitution on Biological Activity of Analogous Benzohydrazide Derivatives

| Compound ID | Benzene Ring Substituent (R) | Biological Activity (IC₅₀, µM) |

| 7e | 4-Cl | 12.08 |

| 7i | 4-CF₃ | 60.39 |

| 7j | 3,4-diCl | 10.99 |

| 7m | 3-NO₂ | 18.00 |

| Data represents tyrosinase inhibition activity for N'-(4-hydroxy-3,5-dimethoxybenzylidene) substituted benzohydrazides. Data sourced from a study on analogous compounds to illustrate SAR principles. nih.gov |

In a study on the natural product disorazole C1, which contains an oxazole (B20620) ring, replacing the oxazole with a thiazole (B1198619) moiety was performed to evaluate the impact on cytotoxic activity. nih.gov Such bioisosteric replacement can affect the molecule's hydrogen bonding capacity, metabolic stability, and target affinity. For the 4-(5-Oxazolyl)benzohydrazide scaffold, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, making them crucial for anchoring the ligand in the target's binding pocket. nih.gov

The hydrazide (-CO-NH-NH₂) linker is a versatile functional group that is critical for the scaffold's activity and serves as a synthetic handle for creating more complex hydrazone derivatives (-CO-NH-N=CH-R'). The hydrazide group itself contains hydrogen bond donors and acceptors that can form key interactions with protein residues.

Converting the terminal hydrazide to a hydrazone by condensation with various aldehydes introduces a new substituent (R') and an azomethine (-N=CH-) group. This modification significantly impacts the molecule's biological profile by altering its lipophilicity, steric bulk, and electronic distribution. researchgate.net Hydrazide-hydrazones are known to possess a wide range of pharmacological activities. bohrium.com The formation of a hydrazone from this compound would allow for the introduction of additional aromatic or heterocyclic rings, providing further points of interaction with a biological target and enabling extensive SAR exploration. nih.govmdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict how a ligand, such as a this compound derivative, binds to the three-dimensional structure of a macromolecular target, typically a protein or enzyme. These studies provide invaluable insights into the specific interactions that govern binding, helping to explain observed SAR data and guide the design of more potent and selective inhibitors.

Docking studies on analogous oxazole-containing compounds have successfully identified their binding sites and the key amino acid residues involved in the interaction. For example, in a study of 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives, docking simulations placed the compounds within the colchicine (B1669291) binding site of tubulin. researchgate.net The analysis revealed that the 5-(benzylsulfonyl)oxazole fragment of the ligand engaged in electrostatic, van der Waals, and hydrophobic interactions with specific residues such as Val238, Leu248, Leu255, and Ile378. researchgate.net Similarly, docking studies on hydrazone derivatives against the enzyme InhA from M. tuberculosis have shown that hydrogen bond interactions with residues like Tyr158 are critical for binding. mdpi.com For this compound derivatives, it is anticipated that the oxazole and hydrazide components would form crucial hydrogen bonds with polar residues, while the benzene ring would fit into a hydrophobic pocket within the target's active site. nih.gov

Beyond identifying the binding site, molecular docking predicts the most likely conformation, or "pose," of the ligand when bound to the target. It also calculates a scoring function, often expressed as binding affinity (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

In docking studies of oxazole derivatives against cyclin-dependent kinase 2 (CDK2), a binding affinity of -9.2 kcal/mol was reported, with the oxazole fragment located in a hydrophobic pocket and forming interactions with residues like Val18, Ala31, and Phe82. researchgate.net These predictions allow for a direct comparison of different derivatives and help rationalize why certain substituents enhance activity while others diminish it. For example, a substituent that facilitates an additional hydrogen bond or improves the hydrophobic fit would be predicted to have a lower (more favorable) binding energy, correlating with higher biological potency. mdpi.com

Table 2: Predicted Binding Affinities and Key Interactions for Analogous Hydrazone Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Sulfonyl Hydrazones | InhA (2X22) | -9.18 to -12.38 | Tyr158, Ile194 | Hydrogen bonding, Hydrophobic |

| 5-Sulfonyl-Oxazoles | Tubulin | Not specified | Val238, Leu248, Ala250 | Hydrophobic, Hydrogen bonding |

| 5-Sulfonyl-Oxazoles | CDK2 | -9.2 | Val18, Phe82, Leu134 | Hydrophobic, π-stacking |

| *Data sourced from molecular docking studies on structurally related compounds to illustrate predictive capabilities. researchgate.netmdpi.com |

Docking Studies with Specific Enzyme Targets (e.g., β-Glucuronidase, EGFR, IMPDH, 4URO Receptor)

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of benzohydrazide and oxazole-containing compounds has been the subject of numerous computational docking studies against various enzymatic targets. These studies provide a framework for understanding the potential interactions of this compound with these enzymes.

β-Glucuronidase: Derivatives of 1,2,4-triazole (B32235) hydrazones have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and the side effects of some chemotherapy drugs. nih.gov Molecular docking studies of these compounds with human β-glucuronidase (PDB ID: 1BHG) have revealed key binding interactions within the active site that are likely relevant to this compound. These interactions often involve hydrogen bonding with catalytic residues such as Glu451 and Tyr508. The hydrazide moiety is a critical pharmacophore that can form multiple hydrogen bonds, anchoring the inhibitor within the active site. For instance, indole-based oxadiazole derivatives have also shown potent inhibitory activity against β-glucuronidase, with docking studies indicating that hydroxyl groups on the phenyl ring can form strong hydrogen bonds with amino acid residues in the binding site. tandfonline.com

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors. nih.gov Molecular modeling simulations of these compounds have helped to elucidate their SAR. For example, a particularly potent compound from one study, H20, was shown to fit well into the ATP-binding site of EGFR, forming crucial hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Similarly, quinazoline-based thiazole derivatives have been docked into the active site of EGFR, with the most active compounds showing multiple hydrogen bonding interactions with key residues like Cys-781 and Gly-857. rcsi.com Given the structural similarities, it is plausible that this compound could also interact with the EGFR active site, with the oxazole and benzohydrazide moieties participating in key binding events.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial and anticancer agents. mdpi.com Benzoxazole-based inhibitors have been studied for their activity against Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2). mdpi.com Docking studies have revealed that the benzoxazole (B165842) moiety can bind in a hydrophobic pocket formed by residues such as Val60, Pro61, and Tyr487. mdpi.com The nitrogen atom of the benzoxazole can also interact with water molecules that bridge interactions with the protein backbone. mdpi.com These findings suggest a potential binding mode for this compound, where the oxazole ring could occupy a similar hydrophobic pocket within the IMPDH active site.

4URO Receptor: Specific docking studies of this compound with the 4URO receptor are not readily available in the scientific literature. Further computational studies would be necessary to predict the binding affinity and interaction modes with this particular receptor.

Table 1: Predicted Interactions of Benzohydrazide/Oxazole Analogs with Enzyme Targets

| Enzyme Target | PDB Code | Key Interacting Residues (Analogous Compounds) | Potential Interaction Types |

| β-Glucuronidase | 1BHG | Glu451, Tyr508 | Hydrogen bonding, hydrophobic interactions |

| EGFR | 4I22 | Cys-781, Gly-857, Thr-903 | Hydrogen bonding, hydrophobic interactions |

| IMPDH | Not Specified | Val60, Pro61, Tyr487, His286 | Hydrophobic interactions, water-mediated hydrogen bonds |

In Silico Mechanistic Insights into Biological Action

In silico methods provide a powerful tool for gaining mechanistic insights into the biological actions of compounds like this compound at a molecular level. These computational approaches can predict how a molecule might interact with its biological target, leading to a therapeutic effect. For many hydrazone derivatives, their biological activity is attributed to the azomethine group (–NH–N=CH–). mdpi.com

Computational studies on related benzohydrazide derivatives have often focused on their potential as enzyme inhibitors. For instance, density functional theory (DFT) calculations can be used to optimize the ground state geometries of these molecules and analyze their electronic properties. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

For this compound, the nitrogen and oxygen atoms of the oxazole ring and the hydrazide moiety are expected to be key sites for hydrogen bonding with protein residues. The aromatic rings can participate in π-π stacking and hydrophobic interactions. These computational predictions can guide the rational design of more potent analogs by suggesting modifications that enhance these favorable interactions.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. For this compound, which contains several rotatable bonds, understanding its preferred conformations and the energy barriers between them is essential.

The C=N double bond in hydrazone derivatives can exist as E (entgegen) and Z (zusammen) geometric isomers. studymind.co.uk The E isomer, where the substituents are on opposite sides of the double bond, is generally more stable. mdpi.com The interconversion between E and Z isomers can be influenced by factors such as light and temperature. nih.gov In many cases, the Z-isomer is unstable and not readily observed. nih.gov However, stabilization of the Z-isomer can sometimes be achieved through intramolecular hydrogen bonding. nih.gov

For the hydrazide moiety (–CO–NH–), rotation around the C–N amide bond can lead to synperiplanar and antiperiplanar conformers. mdpi.com NMR studies on various N-acylhydrazones have shown that these compounds can exist as a mixture of these conformers in solution. tandfonline.com The ratio of these conformers can be influenced by the nature of the substituents and the solvent.

Table 2: General Stereochemical Features of Hydrazide-Hydrazones

| Isomerism Type | Moiety | Description | Predominant Form |

| Geometric Isomerism | Hydrazone (C=N) | E and Z isomers due to restricted rotation. | E isomer is typically more stable. |

| Conformational Isomerism | Hydrazide (CO-NH) | synperiplanar and antiperiplanar conformers due to rotation around the C-N bond. | Dependent on substituents and solvent. |

For benzohydrazide derivatives, the planarity of the molecule is influenced by the torsion angles between the aromatic ring and the hydrazide group. A more planar conformation can enhance conjugation and may be favored for binding to planar active sites in proteins. However, steric hindrance from bulky substituents can force the molecule to adopt a non-planar conformation.

N-methylation of the N-acylhydrazone framework has been shown to cause a significant conformational shift, with the synperiplanar conformation becoming the most stable. rcsi.com A Boltzmann distribution analysis can be used to estimate the population of different conformers at a given temperature. rcsi.com Understanding the preferred conformations of this compound is crucial for predicting its binding mode to biological targets and for designing analogs with improved activity.

Based on a comprehensive search for computational and theoretical investigations, there is currently no specific published data available for the compound “this compound” corresponding to the requested analyses. Methodologies such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis have been applied to structurally related benzohydrazide, oxazole, and oxadiazole derivatives, but not to this compound itself.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. Generating content for the requested sections would require speculative data that is not supported by available scientific literature.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th This approach is vital for designing more potent molecules by predicting their activity before synthesis, thereby saving time and resources. ijpsnonline.com

The development of a QSAR model involves creating a dataset of compounds with known biological activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a regression model. wu.ac.th For derivatives of benzohydrazide (B10538) and other heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. ijpsnonline.comnih.govrsc.org

These models are rigorously validated using statistical metrics such as the coefficient of determination (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r² (r²_pred). ijpsnonline.comsphinxsai.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r²_pred value signifies the model's capacity to predict the activity of new, untested compounds. ijpsnonline.comnih.gov For example, a 3D-QSAR study on antifungal benzoxazoles and oxazolo-[4,5-b]pyridines yielded a CoMFA model with a q² of 0.835 and an r² of 0.976, and a CoMSIA model with a q² of 0.812 and an r² of 0.971, indicating robust and predictive models. ijpsnonline.com Similarly, QSAR models developed for antihypertensive p-hydroxyphenylbenzohydrazide derivatives showed a high correlation with an r² of 0.9983 and a q² of 0.987. sphinxsai.com

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors can be categorized as electronic (e.g., electronegativity, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and hydrophobic, among others. mdpi.comresearchgate.net

By analyzing the contribution of these descriptors to the QSAR model, researchers can understand the structural requirements for optimal activity. For instance, a QSAR model might reveal that increasing the hydrophobicity or introducing an electron-withdrawing group at a specific position on the benzohydrazide scaffold enhances its activity. mdpi.com The contour maps generated in CoMFA and CoMSIA studies visually represent these relationships, showing regions where modifications to the molecule would likely lead to increased or decreased potency. nih.govrsc.org This information provides a rational basis for the design of new analogs with improved therapeutic potential. nih.gov

Table 2: Common Physicochemical Descriptors in QSAR and Their Potential Influence

| Descriptor Type | Example Descriptor | General Influence on Biological Activity |

|---|---|---|

| Topological | Kappa Shape Index (κ) | Relates to molecular shape and size. |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by a group and its polarizability. |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are employed to investigate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of "4-(5-Oxazolyl)benzohydrazide," these studies can map out the most likely reaction pathways and identify key transition states.

Transition state analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of this transient species determine the activation energy and, consequently, the rate of the reaction. For the synthesis of the oxazole (B20620) ring in "this compound," which likely involves a cyclization and dehydration sequence, theoretical calculations can model the geometry of the atoms as bonds are formed and broken. By identifying the transition state structure for the rate-determining step, chemists can understand the electronic and steric factors that govern the reaction's feasibility and speed. This knowledge can be applied to optimize reaction conditions, such as temperature and catalyst choice, to favor the desired transformation.

Computational chemistry allows for the calculation of the potential energy surface for a chemical reaction, which is visualized as a reaction energy profile. This profile plots the change in energy as reactants are converted into products, passing through any intermediates and transition states. For the synthesis of "this compound," constructing such a profile would involve calculating the relative energies of the starting materials (e.g., a benzohydrazide precursor and a source for the oxazole ring), the key intermediates (such as an acyclic adduct), the transition states for each step (e.g., cyclization and dehydration), and the final product. mdpi.com This energetic map provides a comprehensive understanding of the reaction mechanism, revealing whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and identifying the kinetic bottlenecks (the steps with the highest activation energy). This detailed insight is invaluable for improving synthetic efficiency and yield.

Advanced Research Applications and Future Perspectives

4-(5-Oxazolyl)benzohydrazide as a Chemical Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational component in the synthesis of more complex molecules is rooted in the chemical reactivity of its constituent parts. Both the oxazole (B20620) and benzohydrazide (B10538) motifs are considered privileged pharmacophores in medicinal chemistry, meaning they are molecular frameworks that appear frequently in biologically active compounds.

The oxazole ring is a five-membered heterocycle that is often combined with other pharmacophores in the development of novel therapeutic agents, particularly in oncology. benthamscience.com Its aromatic nature and the presence of nitrogen and oxygen atoms make it a stable yet functionalizable core.

The benzohydrazide portion of the molecule is particularly versatile. The hydrazide group (-CONHNH2) is a reactive nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for creating diverse molecular libraries. Furthermore, the hydrazide can serve as a precursor for the construction of other heterocyclic systems, such as 1,3,4-oxadiazoles, through cyclization reactions. researchgate.net

Consequently, this compound is an exemplary chemical building block. Its hydrazide functional group provides a reactive handle for elongation and modification, allowing for its incorporation into larger, more intricate molecular architectures. The phenyl and oxazole rings offer sites for further substitution, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds.

Potential for Lead Compound Development in Drug Discovery

The fusion of an oxazole ring and a benzohydrazide moiety within a single molecule makes this compound a promising candidate for lead compound development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug. The individual components of this compound are associated with a broad spectrum of biological activities.

Derivatives containing the oxazole scaffold have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of critical cellular targets like microtubules, STAT3, and G-quadruplex DNA structures. benthamscience.com Similarly, various benzoxazole (B165842) derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

On the other hand, the benzohydrazide scaffold is a well-established pharmacophore in the realm of infectious diseases and metabolic disorders. Benzohydrazide derivatives have been reported to exhibit a range of biological effects, including antileishmanial, antioxidant, antibacterial, and antidiabetic properties. researchgate.net Notably, certain benzohydrazide analogs have shown potent antitubercular activity by targeting essential bacterial enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov

The combination of these two biologically active scaffolds suggests that this compound could serve as a foundational structure for developing new therapeutic agents across multiple disease areas.

| Scaffold | Reported Biological Activities of Derivatives | Potential Therapeutic Areas |

|---|---|---|

| Oxazole | Anticancer (Tubulin, STAT3, G-quadruplex inhibition) benthamscience.com, VEGFR-2 Inhibition nih.gov | Oncology |

| Benzohydrazide | Antibacterial, Antitubercular (Enoyl ACP reductase, DHFR inhibition) nih.gov, Antileishmanial, Antioxidant, Antidiabetic researchgate.net | Infectious Diseases, Metabolic Disorders |

Integration into Rational Drug Design Strategies

Rational drug design, which relies on the knowledge of a biological target's three-dimensional structure, is a powerful approach for discovering and optimizing new medicines. The this compound scaffold is well-suited for such strategies, including computer-aided drug design (CADD) and structure-based drug design (SBDD).

Researchers have successfully employed these methods for related heterocyclic compounds. For instance, molecular docking simulations have been used to guide the design of novel oxazole derivatives as herbicide safeners by predicting their binding interactions within the active site of the target enzyme, acetolactate synthase. nih.gov In the field of oncology, the design of benzoxazole-based VEGFR-2 inhibitors has been guided by identifying the key pharmacophoric features required for potent activity. nih.gov

Similarly, molecular docking has been instrumental in elucidating the potential mode of action for antibacterial and antitubercular benzohydrazide derivatives, revealing their binding interactions with enzymes like dihydrofolate reductase. nih.gov These computational approaches allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

The defined and relatively rigid structure of this compound can be used as a template for in silico modeling. By identifying a relevant biological target, researchers can computationally model the binding of this scaffold and then rationally design modifications to enhance binding affinity and selectivity, ultimately leading to more potent and effective drug candidates.

Development of Novel Molecular Probes and Tools

Beyond therapeutic applications, the structural features of this compound make it an attractive scaffold for the development of molecular probes. These are molecules used to visualize or detect specific biological molecules or processes within living systems, often through fluorescence.

Many heterocyclic compounds form the core of fluorescent dyes and probes due to their favorable photophysical properties. For example, derivatives of benzothiadiazole, a heterocycle structurally related to the oxazole family, have been developed as fluorescent probes for bioimaging applications, successfully labeling cellular organelles such as mitochondria and lipid droplets. nih.govresearchgate.net Other related scaffolds, like benzothiazole-triazoles, are being explored as potential probes for detecting the protein aggregates associated with neurodegenerative conditions such as Alzheimer's disease. researchgate.netrsc.org

The conjugated π-system of the this compound molecule provides a basis for intrinsic fluorescence. This can be further enhanced and tuned through chemical modification of the aromatic rings. The benzohydrazide moiety serves as a convenient attachment point for linking the core fluorophore to specific targeting units (e.g., ligands that bind to a particular protein) or to moieties that modulate its solubility and cellular uptake. This adaptability could enable the creation of highly specific probes for studying cellular biology and disease pathology.

Emerging Research Directions and Interdisciplinary Studies

The future of research involving this compound is poised for significant expansion, driven by interdisciplinary collaboration and emerging technologies.

A primary research direction involves the synthesis and screening of focused libraries of derivatives built upon the this compound scaffold. By systematically altering the substituents on the phenyl and oxazole rings, researchers can conduct detailed structure-activity relationship (SAR) studies. This will be crucial for identifying the specific structural features that govern biological activity and for optimizing lead compounds for different therapeutic targets.

Interdisciplinary studies that merge computational chemistry, synthetic organic chemistry, and molecular biology will be essential. This synergistic approach will enable a cycle of design, synthesis, and testing that can rapidly advance the development of new drugs and molecular tools.

Furthermore, the unique electronic properties of this heterocyclic scaffold may open doors to applications in materials science. Its incorporation into polymers or other materials could lead to the development of novel sensors or electronically active materials.

A particularly exciting frontier is the development of "theranostic" agents based on this scaffold. A theranostic is a single compound that combines a diagnostic function (e.g., a fluorescent probe for imaging) with a therapeutic function (e.g., an enzyme inhibitor). Given its potential in both drug discovery and molecular probe development, this compound represents a promising platform for creating next-generation molecules that can simultaneously diagnose and treat diseases.

Q & A

Q. Table 1: Synthetic Approaches for Benzohydrazide Derivatives

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular geometry and hydrogen-bonding networks. Key parameters include:

- Space group (e.g., monoclinic C2/c ).

- Lattice constants (e.g., a = 24.7 Å, β = 118.05°).

- Hydrogen-bonding metrics (e.g., N–H⋯O/N distances: 2.6–3.4 Å) .

- FT-IR and NMR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and proton environments (e.g., hydrazide NH signals at δ 9-10 ppm) .

Q. Table 2: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Space group | C2/c | SCXRD (100 K) | |

| Hydrogen-bond motifs | R₂²(6), R₂²(10) | Mercury software | |

| Lattice energy | 216 kJ/mol (DFT/B3LYP) | Crystal Explorer |

Advanced: How do hydrogen bonding and dispersion forces govern the crystal packing of this compound?

Methodological Answer:

Intermolecular interactions are analyzed via:

- Crystallographic Data : Identify chains propagating along the [001] direction via N–H⋯O/N bonds (R₂² motifs). For example, N3–H3B⋯O1 bonds form infinite chains contributing ~50% to lattice energy .

- DFT Calculations : Compute electrostatic (Eele), dispersion (Edis), and repulsion (Erep) energies. For analogues, Edis ≈ 44.2 kJ/mol dominates non-hydrogen-bonded interactions .

- Energy Frameworks : Visualize interaction networks (e.g., using Crystal Explorer) to prioritize stabilizing contacts .

Advanced: How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives?

Methodological Answer:

Contradictions arise from varying assay conditions or structural modifications. Strategies include:

- Standardized Assays : Use consistent strains (e.g., Mycobacterium tuberculosis H37Rv) and concentrations (e.g., 0.31–5 µg/plate for mutagenicity tests) .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example:

- Anticholinesterase Activity : Alkyl chain length (C5–C7) optimizes BuChE inhibition .

- Antimycobacterial Activity : Trifluoromethyl groups enhance potency (MIC = 62.5 µM) .

- Molecular Docking : Validate binding modes (e.g., non-covalent AChE inhibition near catalytic triads) .

Q. Table 3: Biological Activity Contradictions and Resolutions

Advanced: What computational methods predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d,p) to model electrostatic potentials and frontier orbitals. For analogues, HOMO-LUMO gaps ≈ 5 eV indicate moderate reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) to assess stability under experimental conditions .

- Lattice Energy Partitioning : Quantify contributions from hydrogen bonds (Eele ≈ 165 kJ/mol) and dispersion (Edis ≈ 174 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.